molecular formula C17H14BrN5O2 B2622735 7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538353-20-7

7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2622735
CAS No.: 538353-20-7
M. Wt: 400.236
InChI Key: WGPFJWCVXYXHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Bromophenyl)-2-(furan-2-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused bicyclic core. Its structure includes:

  • Furan-2-yl group at position 2, introducing aromatic and electron-rich properties.
  • Methyl group at position 5, enhancing hydrophobic interactions.
  • Carboxamide moiety at position 6, enabling hydrogen bonding and solubility modulation.

Properties

IUPAC Name

7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN5O2/c1-9-13(15(19)24)14(10-4-2-5-11(18)8-10)23-17(20-9)21-16(22-23)12-6-3-7-25-12/h2-8,14H,1H3,(H2,19,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPFJWCVXYXHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC(=CC=C4)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22_{22}H18_{18}BrN5_5O
  • Molecular Weight : 476.33 g/mol
  • IUPAC Name : 7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Recent studies have shown that triazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating inhibition of cell proliferation through mechanisms such as apoptosis and cell cycle arrest. For instance, in vitro assays have reported IC50_{50} values ranging from 12.9 to 48.7 µg/mL against human liver (HEPG-2) and breast cancer (MCF-7) cell lines .
  • Antimicrobial Properties : Compounds containing the triazole ring have been documented for their antimicrobial activity. They are effective against a range of bacteria and fungi due to their ability to disrupt cellular processes and inhibit growth. Specific studies highlight the efficacy of similar compounds in treating infections caused by resistant strains .
  • Neuropharmacological Effects : The compound may also exhibit nootropic effects by modulating neurotransmitter systems in the brain. Research indicates that derivatives of triazolo-pyrimidines can enhance cognitive functions without the excitotoxic side effects associated with direct agonists .

Table 1: Biological Activity Profile

Activity TypeTest SystemIC50_{50} (µg/mL)Reference
AnticancerHEPG-2 (Liver Cancer)12.9 - 44.6
MCF-7 (Breast Cancer)14.7 - 48.7
AntimicrobialVarious Bacterial StrainsVaries
NeuropharmacologicalRat Brain MicrodialysisNot specified

Case Studies

  • Study on Anticancer Activity : A recent study conducted by researchers synthesized a series of triazolo-thiadiazepine derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that modifications in the phenyl ring significantly influenced the anticancer activity of these compounds. The most potent derivative exhibited an IC50_{50} comparable to doxorubicin, a standard chemotherapy agent .
  • Neuropharmacological Assessment : In experiments involving microdialysis in rat models, it was demonstrated that certain triazolo derivatives could cross the blood-brain barrier and modulate neurotransmitter levels, suggesting potential applications in treating neurodegenerative diseases .

Scientific Research Applications

Anticancer Applications

Research indicates that the triazolo-pyrimidine core of this compound exhibits potent anticancer properties. The mechanism is thought to involve the inhibition of tubulin polymerization, which is crucial for cell division. Docking studies suggest effective binding to enzyme active sites associated with cell proliferation pathways.

Case Study:
A study demonstrated that derivatives of similar triazolo-pyrimidines showed significant activity against various cancer cell lines. The presence of the furan and bromophenyl groups enhances the compound's ability to interact with biological targets effectively .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicated low µg/mL levels required for inhibition, suggesting strong antibacterial potential.

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamideAcinetobacter baumanniiLow µg/mL
Klebsiella pneumoniaeLow µg/mL

Synthesis and Methodology

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A notable method includes a microwave-assisted synthesis that enhances yield and reduces reaction time. This eco-friendly approach is gaining popularity in synthetic organic chemistry.

Synthesis Overview:

  • Starting Materials: Utilize furan derivatives and bromophenyl precursors.
  • Reagents: Employ catalysts that facilitate cyclization.
  • Conditions: Optimize temperature and solvent conditions for maximum yield.

Material Science Applications

Beyond biological applications, this compound's unique structural features make it a candidate for developing new materials. Its electronic properties could be harnessed in organic electronics or as a component in photovoltaic cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Activity and Physicochemical Properties

Triazolopyrimidine derivatives vary significantly in bioactivity and stability based on substituent patterns. Key comparisons include:

Compound (Reference) Position 7 Substituent Position 2 Substituent Position 6 Functional Group Key Findings
Target Compound 3-Bromophenyl Furan-2-yl Carboxamide Hypothesized enhanced solubility and H-bonding vs. ester derivatives .
Compound 15 4-Fluoro-3-(trifluoromethyl)phenylamino Furan-2-ylmethylthiopropyl + morpholinomethyl Antimicrobial activity (75% yield; m.p. 190–192°C) .
Compound 7 4-Bromophenyl Ethoxycarbonyl n-π interactions dictate crystal packing; sofa conformation in thiazolo core .
Compound (I) 2-Chlorophenyl Benzylsulfanyl Ethoxycarbonyl π-stacking interactions stabilize crystal structure .

Key Observations :

  • Halogen Position : The 3-bromophenyl group in the target compound may exhibit distinct electronic and steric effects compared to 4-bromophenyl analogs (e.g., compound 7 in ). The 4-bromophenyl group participates in n-π interactions (Br···C13 distance: 3.379 Å), while the meta-substitution in the target compound could alter intermolecular interactions .
  • Furan vs. Thiopropyl Groups : The furan-2-yl group in the target compound offers planar aromaticity, contrasting with the flexible thiopropyl chains in compound 15 . This rigidity may influence binding to hydrophobic pockets in biological targets.
  • Carboxamide vs.
Crystallographic and Conformational Differences
  • Triazolopyrimidine Core : The bicyclic core in the target compound is expected to adopt a planar conformation, similar to compound (I) in (maximum deviation: 0.034 Å).
  • Crystal Packing: Bromophenyl-containing analogs (e.g., ) exhibit halogen-driven interactions, whereas carboxamide derivatives may rely on H-bonding networks. For example, compound 15 with a morpholinomethyl group forms intramolecular H-bonds (IR υNH: 3446 cm⁻¹), a feature likely shared by the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.